(Dimethylammonio)acetate
(Dimethylammonio)acetate
N,N-dimethylglycine is an N-methylglycine that is glycine carrying two N-methyl substituents. It has a role as a human metabolite, a Daphnia magna metabolite and a mouse metabolite. It is a N-methyl-amino acid and a member of N-methylglycines. It is a tautomer of a N,N-dimethylglycine zwitterion.
Dimethylglycine, also known as N-methylsarcosine, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Dimethylglycine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Dimethylglycine has been found in human liver and kidney tissues, and has also been primarily detected in saliva, feces, urine, and blood. Within the cell, dimethylglycine is primarily located in the cytoplasm and mitochondria. Dimethylglycine participates in a number of enzymatic reactions. In particular, Dimethylglycine can be converted into formaldehyde and sarcosine; which is mediated by the enzyme dimethylglycine dehydrogenase, mitochondrial. Furthermore, Dimethylglycine and L-methionine can be biosynthesized from betaine and homocysteine through the action of the enzyme betaine--homocysteine S-methyltransferase 1. Furthermore, Dimethylglycine and L-methionine can be biosynthesized from betaine and homocysteine through its interaction with the enzyme betaine--homocysteine S-methyltransferase 1. Finally, Dimethylglycine and L-methionine can be biosynthesized from betaine and homocysteine; which is mediated by the enzyme betaine--homocysteine S-methyltransferase 1. In humans, dimethylglycine is involved in the glycine and serine metabolism pathway, the betaine metabolism pathway, the sarcosine oncometabolite pathway, and the methionine metabolism pathway. Dimethylglycine is also involved in several metabolic disorders, some of which include S-adenosylhomocysteine (sah) hydrolase deficiency, cystathionine Beta-synthase deficiency, the homocystinuria-megaloblastic anemia due to defect in cobalamin metabolism, CBLG complementation type pathway, and the hypermethioninemia pathway.
Dimethylglycine, also known as N-methylsarcosine, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Dimethylglycine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Dimethylglycine has been found in human liver and kidney tissues, and has also been primarily detected in saliva, feces, urine, and blood. Within the cell, dimethylglycine is primarily located in the cytoplasm and mitochondria. Dimethylglycine participates in a number of enzymatic reactions. In particular, Dimethylglycine can be converted into formaldehyde and sarcosine; which is mediated by the enzyme dimethylglycine dehydrogenase, mitochondrial. Furthermore, Dimethylglycine and L-methionine can be biosynthesized from betaine and homocysteine through the action of the enzyme betaine--homocysteine S-methyltransferase 1. Furthermore, Dimethylglycine and L-methionine can be biosynthesized from betaine and homocysteine through its interaction with the enzyme betaine--homocysteine S-methyltransferase 1. Finally, Dimethylglycine and L-methionine can be biosynthesized from betaine and homocysteine; which is mediated by the enzyme betaine--homocysteine S-methyltransferase 1. In humans, dimethylglycine is involved in the glycine and serine metabolism pathway, the betaine metabolism pathway, the sarcosine oncometabolite pathway, and the methionine metabolism pathway. Dimethylglycine is also involved in several metabolic disorders, some of which include S-adenosylhomocysteine (sah) hydrolase deficiency, cystathionine Beta-synthase deficiency, the homocystinuria-megaloblastic anemia due to defect in cobalamin metabolism, CBLG complementation type pathway, and the hypermethioninemia pathway.
Brand Name:
Vulcanchem
CAS No.:
1118-68-9
VCID:
VC0042417
InChI:
InChI=1S/C4H9NO2/c1-5(2)3-4(6)7/h3H2,1-2H3,(H,6,7)
SMILES:
C[NH+](C)CC(=O)[O-]
Molecular Formula:
C4H9NO2
Molecular Weight:
103.12 g/mol
(Dimethylammonio)acetate
CAS No.: 1118-68-9
Reference Standards
VCID: VC0042417
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol
CAS No. | 1118-68-9 |
---|---|
Product Name | (Dimethylammonio)acetate |
Molecular Formula | C4H9NO2 |
Molecular Weight | 103.12 g/mol |
IUPAC Name | 2-(dimethylazaniumyl)acetate |
Standard InChI | InChI=1S/C4H9NO2/c1-5(2)3-4(6)7/h3H2,1-2H3,(H,6,7) |
Standard InChIKey | FFDGPVCHZBVARC-UHFFFAOYSA-N |
SMILES | C[NH+](C)CC(=O)[O-] |
Canonical SMILES | C[NH+](C)CC(=O)[O-] |
Boiling Point | 63.9 °C |
Melting Point | 185.5 °C 185.5°C |
Physical Description | Solid |
Description | N,N-dimethylglycine is an N-methylglycine that is glycine carrying two N-methyl substituents. It has a role as a human metabolite, a Daphnia magna metabolite and a mouse metabolite. It is a N-methyl-amino acid and a member of N-methylglycines. It is a tautomer of a N,N-dimethylglycine zwitterion. Dimethylglycine, also known as N-methylsarcosine, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Dimethylglycine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Dimethylglycine has been found in human liver and kidney tissues, and has also been primarily detected in saliva, feces, urine, and blood. Within the cell, dimethylglycine is primarily located in the cytoplasm and mitochondria. Dimethylglycine participates in a number of enzymatic reactions. In particular, Dimethylglycine can be converted into formaldehyde and sarcosine; which is mediated by the enzyme dimethylglycine dehydrogenase, mitochondrial. Furthermore, Dimethylglycine and L-methionine can be biosynthesized from betaine and homocysteine through the action of the enzyme betaine--homocysteine S-methyltransferase 1. Furthermore, Dimethylglycine and L-methionine can be biosynthesized from betaine and homocysteine through its interaction with the enzyme betaine--homocysteine S-methyltransferase 1. Finally, Dimethylglycine and L-methionine can be biosynthesized from betaine and homocysteine; which is mediated by the enzyme betaine--homocysteine S-methyltransferase 1. In humans, dimethylglycine is involved in the glycine and serine metabolism pathway, the betaine metabolism pathway, the sarcosine oncometabolite pathway, and the methionine metabolism pathway. Dimethylglycine is also involved in several metabolic disorders, some of which include S-adenosylhomocysteine (sah) hydrolase deficiency, cystathionine Beta-synthase deficiency, the homocystinuria-megaloblastic anemia due to defect in cobalamin metabolism, CBLG complementation type pathway, and the hypermethioninemia pathway. |
Related CAS | 17647-86-8 (mono-potassium salt) 18319-88-5 (hydrochloride salt) 2491-06-7 (mono-hydrochloride) |
Synonyms | (Dimethylamino)acetic Acid; 2-(Dimethylamino)acetic Acid; 2-(N,N-Dimethylamino)acetic Acid; 46: PN: WO2008005407 PAGE: 5 claimed protein; DMG; ; N,N-Dimethylaminoacetic Acid; N-Methylsarcosine; Dimethylglycine |
Reference | 1. Lever M, McEntyre CJ, George PM, Chambers ST. Is N,N-dimethylglycine N-oxide a choline and betaine metabolite? Biol Chem. 2017 Jun 27;398(7):775-784. doi: 10.1515/hsz-2016-0261. PMID: 27902449. 2. Magnusson M, Wang TJ, Clish C, Engström G, Nilsson P, Gerszten RE, Melander O. Dimethylglycine Deficiency and the Development of Diabetes. Diabetes. 2015 Aug;64(8):3010-6. doi: 10.2337/db14-1863. Epub 2015 Mar 20. PMID: 25795213; PMCID: PMC4512219. 3. Bai K, Jiang L, Zhu S, Feng C, Zhao Y, Zhang L, Wang T. Dimethylglycine sodium salt protects against oxidative damage and mitochondrial dysfunction in the small intestines of mice. Int J Mol Med. 2019 May;43(5):2199-2211. doi: 10.3892/ijmm.2019.4093. Epub 2019 Feb 11. PMID: 30816456. 4. Fernàndez-Roig S, Cavallé-Busquets P, Fernandez-Ballart JD, Ballesteros M, Berrocal-Zaragoza MI, Salat-Batlle J, Ueland PM, Murphy MM. Low folate status enhances pregnancy changes in plasma betaine and dimethylglycine concentrations and the association between betaine and homocysteine. Am J Clin Nutr. 2013 Jun;97(6):1252-9. doi: 10.3945/ajcn.112.054189. Epub 2013 Apr 17. PMID: 23595875. 5. Lee MY, Lin YR, Tu YS, Tseng YJ, Chan MH, Chen HH. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials. J Biomed Sci. 2017 Feb 28;24(1):18. doi: 10.1186/s12929-016-0314-8. PMID: 28245819; PMCID: PMC5331637. |
PubChem Compound | 6971056 |
Last Modified | Dec 23 2021 |
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